3-(4-(Trifluoromethyl)phenyl)oxetan-3-amine
Overview
Description
“3-(4-(Trifluoromethyl)phenyl)oxetan-3-amine” is a chemical compound with the molecular formula C10H11ClF3NO . It has a molecular weight of 253.65 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “3-(4-(Trifluoromethyl)phenyl)oxetan-3-amine” is 1S/C10H10F3NO.ClH/c11-10(12,13)8-3-1-2-7(4-8)9(14)5-15-6-9;/h1-4H,5-6,14H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-(4-(Trifluoromethyl)phenyl)oxetan-3-amine” is a solid at room temperature . It has a molecular weight of 253.65 . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Biogenic Amine Analysis in Beverages 3,5-Bis-(trifluoromethyl)phenyl isothiocyanate, a related compound to 3-(4-(Trifluoromethyl)phenyl)oxetan-3-amine, has been utilized in the derivatization of various amines for their detection in beverages. This compound facilitates easy separation and determination of biogenic amines, enhancing the analytical capabilities in food chemistry (Jastrzębska et al., 2018).
Catalysis in Dehydrative Condensation 2,4-Bis(trifluoromethyl)phenylboronic acid, closely related to the compound , has shown effectiveness as a catalyst in dehydrative amidation between carboxylic acids and amines. This demonstrates its potential in organic synthesis and peptide bond formation (Wang, Lu, & Ishihara, 2018).
Synthesis of Two-Photon Absorption Chromophores Derivatives of triphenylamine, which include functional groups similar to 3-(4-(Trifluoromethyl)phenyl)oxetan-3-amine, have been synthesized and characterized for their potential application as two-photon absorption chromophores. This highlights the compound's relevance in the development of advanced materials for optical applications (Cheng et al., 2009).
Synthesis of Rhodium(III) Complexes The synthesis and characterization of new bidentate, α-amino substituted α-amine oxime ligands and their rhodium(III) complexes have been reported. These studies provide insights into the coordination chemistry of such compounds, which are structurally related to 3-(4-(Trifluoromethyl)phenyl)oxetan-3-amine (Efe & Schlemper, 1992).
One-Pot Oxetane to Carbamate Conversions Oxetanes, similar to the compound , have been used in one-pot three-component reactions for the synthesis of functionalized carbamates. This highlights the compound's utility in pharmaceutical synthesis and the development of new methodologies in organic chemistry (Guo et al., 2016).
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H318, H319, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding inhalation of vapors or mists, and avoiding contact with skin and eyes .
properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]oxetan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)8-3-1-7(2-4-8)9(14)5-15-6-9/h1-4H,5-6,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJURAPZLDCMBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=C(C=C2)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Trifluoromethyl)phenyl)oxetan-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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